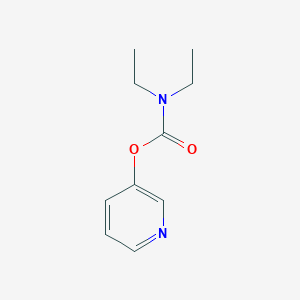

3-Pyridyl diethylcarbamate

Beschreibung

BenchChem offers high-quality 3-Pyridyl diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridyl diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyridin-3-yl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZWVGRGLGHQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363759 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-40-9 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: In Vitro Pharmacodynamics of 3-Pyridyl Diethylcarbamate

This technical guide details the in vitro pharmacological characterization of 3-Pyridyl Diethylcarbamate (3-PDC) , a structural analog of the carbamate class of acetylcholinesterase (AChE) inhibitors.

Unlike its quaternary ammonium analogs (e.g., Pyridostigmine) which are peripherally restricted, 3-PDC is a tertiary amine, granting it blood-brain barrier (BBB) permeability. This guide focuses on its utility as a mechanistic probe for investigating the steric constraints of the AChE acyl pocket and its kinetic profile as a "pseudo-irreversible" inhibitor.

Executive Summary

Compound Identity: 3-Pyridyl Diethylcarbamate (CAS: 51581-40-9) Molecular Weight: 194.23 g/mol Target Class: Reversible (Pseudo-irreversible) Acetylcholinesterase Inhibitor. Primary Application: Mechanistic probe for esterase acyl-pocket sterics; CNS-penetrant carbomylation agent.

3-PDC functions by transferring a diethylcarbamyl group to the serine hydroxyl within the catalytic triad of cholinesterases. This guide outlines the protocols for characterizing its inhibitory potency (

Mechanism of Action: The Carbamylation Cycle

The inhibitory activity of 3-PDC is governed by a three-step kinetic pathway common to carbamate inhibitors. Unlike simple competitive inhibition, this process involves the formation of a covalent (but hydrolyzable) adduct.

-

Michaelis Complex Formation (

): 3-PDC binds reversibly to the AChE active site. Lacking a quaternary ammonium group, it relies on hydrophobic interactions and hydrogen bonding rather than cation- -

Carbamylation (

): The active site Serine-203 attacks the carbonyl carbon of 3-PDC, releasing 3-hydroxypyridine (leaving group) and forming a Diethylcarbamyl-AChE intermediate.-

Note: The diethyl group provides significant steric hindrance compared to dimethyl groups, slowing this step (

is lower).

-

-

Decarbamylation (

): Hydrolysis of the carbamyl-enzyme complex regenerates free enzyme.-

Critical Feature: The bulky diethyl group shields the carbonyl carbon from water attack, making

extremely slow. Once bound, the enzyme is inhibited for a prolonged duration.

-

Pathway Visualization

Figure 1: Kinetic pathway of AChE inhibition by 3-PDC. The stability of the Acyl-Enzyme intermediate is the defining pharmacological feature.

In Vitro Experimental Protocols

Protocol A: Modified Ellman’s Assay for IC50 Determination

This protocol quantifies the concentration required to inhibit 50% of enzyme activity. Because 3-PDC is a slow-binding inhibitor (due to the carbamylation step), a pre-incubation step is mandatory .

Reagents:

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0 (optimal for AChE activity).

-

Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final.

-

Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.

-

Inhibitor: 3-PDC (dissolved in DMSO, final DMSO <1%).

Workflow:

-

Preparation: Prepare serial dilutions of 3-PDC (e.g.,

M to -

Pre-incubation (Critical):

-

Mix

Buffer + -

Incubate at 25°C for 30 minutes . This allows the slow carbamylation reaction to reach equilibrium.

-

-

Substrate Addition:

-

Add

of ATCh/DTNB mixture to initiate the reaction.

-

-

Kinetic Read:

-

Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate the slope (velocity) for each concentration.

-

Data Analysis:

Plot % Inhibition vs. Log[Inhibitor]. Fit to a non-linear regression (4-parameter logistic) to determine

Protocol B: Determination of Bimolecular Rate Constant ( )

To validate the "slow-onset" inhibition, you must measure the pseudo-first-order rate constant (

Workflow:

-

Incubate Enzyme + Inhibitor at concentration

. -

At time intervals (

min), remove an aliquot. -

Dilute the aliquot 100-fold into a substrate solution (ATCh/DTNB) to stop further inhibition (dilution jump).

-

Measure residual activity (

).

Calculation:

-

Plot

vs. time ( -

Plot

vs. -

The slope of this secondary plot yields the bimolecular rate constant

(

Data Presentation & Expected Results

Comparative Inhibition Profile

The following table summarizes the expected in vitro profile of 3-PDC relative to the reference standard, Pyridostigmine.

| Parameter | 3-Pyridyl Diethylcarbamate (3-PDC) | Pyridostigmine (Reference) | Mechanistic Insight |

| Structure | Tertiary Amine (Neutral) | Quaternary Ammonium (Cationic) | 3-PDC has higher lipophilicity (CNS penetrant). |

| Binding Affinity ( | Low (mM range) | High ( | Lack of cation- |

| Carbamylation Rate ( | Slow | Fast | Diethyl groups sterically hinder the attack on the carbonyl. |

| Complex Stability ( | Very High (> hours) | High (minutes to hours) | Diethylcarbamyl-enzyme is more resistant to hydrolysis than dimethyl. |

| In Vitro Potency ( | Moderate ( | High ( | 3-PDC is less potent but potentially longer-acting once bound. |

Assay Plate Layout (96-Well)

To ensure statistical rigor, use the following layout for the Ellman's assay.

Figure 2: Randomized block design for IC50 determination. "Ref Cmpd" = Pyridostigmine or Physostigmine.

Safety & Handling (Self-Validating Protocol)

-

Solubility: 3-PDC is lipophilic. Prepare a 100 mM stock in 100% DMSO. Verify clarity before dilution.

-

Hydrolysis Check: Carbamates can spontaneously hydrolyze in alkaline buffers.

-

Validation Step: Measure the absorbance of the inhibitor stock alone in pH 8.0 buffer over 60 minutes. An increase in absorbance (if the leaving group is chromogenic) or a shift in HPLC retention time indicates instability. For 3-PDC, spontaneous hydrolysis is slow, but stock solutions should be prepared fresh or stored at -20°C.

-

-

Quenching: Stop reactions using 10% SDS or by lowering pH to 4.0 if performing endpoint assays.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

-

Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. (Provides the mechanistic basis for carbamate inhibition kinetics). Link

-

Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Link

-

Abbott Laboratories. (1999). Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission. WO1999032480A1. (Describes synthesis and usage of 3-pyridyl diethylcarbamate as an intermediate). Link

Pyridyl Carbamates: A Versatile Scaffold for Targeting Key Pathological Pathways

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of pyridyl carbamates, a promising class of compounds with significant therapeutic potential across a range of diseases. We will dissect the core mechanisms of action, identify key molecular targets, and provide the technical rationale behind experimental designs for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Introduction: The Rising Prominence of Pyridyl Carbamates

The carbamate group is a cornerstone in medicinal chemistry, valued for its unique properties as a stable, yet reactive, functional group.[1][2][3] It serves as a key structural motif in numerous approved drugs, acting as a bioisostere for amide bonds but with enhanced metabolic stability and cell permeability.[2][3] When integrated with a pyridine ring—a privileged scaffold in pharmacology known to enhance drug-target interactions and metabolic stability—the resulting pyridyl carbamate structure offers a powerful platform for designing highly potent and selective therapeutic agents.[4][5]

The primary mechanism of action for many pyridyl carbamates involves the irreversible inhibition of serine hydrolases. This is achieved through the carbamoylation of the catalytic serine residue within the enzyme's active site, a process that effectively deactivates the enzyme.[6][7] This targeted inactivation is the foundation for their therapeutic effects against a variety of targets, which we will explore in detail.

Part 1: Targeting Cholinergic Neurotransmission in Neurodegenerative Disease

Primary Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Therapeutic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[8] Inhibiting the enzymes responsible for its degradation, namely AChE and BChE, is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[8][9][10] Pyridyl carbamates have emerged as a potent class of cholinesterase inhibitors.[9][11]

Mechanism of Action: Pyridyl carbamates act as "pseudo-irreversible" inhibitors. The carbamate's carbonyl carbon is subject to nucleophilic attack by the active site serine of the cholinesterase. This forms a transient tetrahedral intermediate that resolves into a stable, carbamoylated enzyme, releasing the pyridyl leaving group. This covalent modification renders the enzyme inactive. The rate of spontaneous hydrolysis to regenerate the active enzyme is extremely slow, leading to prolonged inhibition.[7][12]

Caption: Mechanism of AChE inhibition by a pyridyl carbamate.

Data Presentation: AChE and BChE Inhibition

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| Carbamate 8 | hAChE | 0.153 ± 0.016 | - | [9] |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | - | [9] |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | Moderate BChE selectivity | [10] |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | BChE selective | [10] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This protocol provides a reliable method for determining the inhibitory potential of pyridyl carbamates against AChE and BChE.

-

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Recombinant human AChE or BChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

DTNB solution

-

Test compounds (pyridyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of the pyridyl carbamate test compounds in phosphate buffer.

-

In a 96-well plate, add 25 µL of each compound dilution. Include wells for a negative control (buffer + DMSO) and a positive control (a known inhibitor like rivastigmine).

-

Add 50 µL of DTNB solution to all wells.

-

Add 25 µL of the enzyme solution (AChE or BChE) to all wells and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's sensitivity and accuracy. The linearity of the reaction rate in the control wells confirms that substrate and enzyme concentrations are appropriate.

Part 2: Modulating the Endocannabinoid System for Pain and Inflammation

Primary Targets: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

Therapeutic Rationale: The endocannabinoid system is a critical regulator of pain, inflammation, and mood. The primary signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the serine hydrolases FAAH and MAGL, respectively.[13] Inhibiting these enzymes elevates the levels of endogenous cannabinoids, potentiating their analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6][14] Pyridyl carbamates have been identified as highly potent inhibitors of FAAH and, in some cases, MAGL.[14][15][16]

Mechanism of Action: Similar to their action on cholinesterases, pyridyl carbamates irreversibly inactivate FAAH and MAGL through the carbamoylation of their catalytic serine nucleophile.[6][17] By blocking the degradation of AEA and 2-AG, these compounds enhance the activation of cannabinoid receptors (CB1 and CB2), leading to downstream therapeutic effects.

Caption: Pyridyl carbamates enhance endocannabinoid signaling.

Data Presentation: FAAH and MAGL Inhibition

| Compound | Target | IC50 (µM) | Selectivity (FAAH vs. MAGL) | Reference |

| Pyridyl Carbamate 52 | FAAH | 0.0036 | ~80-fold for FAAH | [15][16] |

| Pyridyl Carbamate 54 | FAAH | 0.0052 | ~60-fold for FAAH | [15][16] |

| Compound 31 (Astellas) | FAAH | < 0.001 | High | [14] |

| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i) | FAAH/MAGL | FAAH: 0.082, MAGL: 0.072 | Non-selective | [18] |

Experimental Protocol: Fluorescent Assay for FAAH/MAGL Inhibition

This protocol uses a fluorogenic substrate to provide a sensitive and high-throughput method for measuring FAAH or MAGL activity.

-

Principle: The enzyme (FAAH or MAGL) hydrolyzes a specific fluorogenic substrate, releasing a fluorescent product that can be quantified. A decrease in the rate of fluorescence generation in the presence of an inhibitor indicates its potency.

-

Materials:

-

Recombinant human FAAH or MAGL

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorogenic substrate (e.g., FAAH Substrate Arachidonoyl-AMC; MAGL Substrate 4-Nitrophenyl Acetate with a coupled enzyme system)

-

Test compounds (pyridyl carbamates) in DMSO

-

Black, opaque 96- or 384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the pyridyl carbamate test compounds in the assay buffer.

-

To the wells of a black microplate, add the test compound dilutions. Include appropriate vehicle controls (buffer + DMSO).

-

Add the enzyme solution to each well and pre-incubate for 20-30 minutes at 37°C to allow for covalent modification.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot).

-

Determine the percent inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

-

Self-Validation: The assay's robustness is confirmed by a stable signal in control wells and a Z'-factor > 0.5, ensuring its suitability for screening. Running a known, potent inhibitor (e.g., URB597 for FAAH, JZL184 for MAGL) validates the results.[14][17]

Part 3: Targeting Pro-Inflammatory Pathways

Primary Target: Cyclooxygenases (COX-1 & COX-2)

Therapeutic Rationale: Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[19] While non-steroidal anti-inflammatory drugs (NSAIDs) are the standard of care, compounds that inhibit COX enzymes through alternative mechanisms are of great interest. Certain carbamates have been shown to inhibit COX-1 and COX-2, presenting a potential avenue for developing novel anti-inflammatory agents.[20][21]

Mechanism of Action: Some insecticidal carbamates have been shown to inhibit COX activity by covalently modifying the enzyme through carbamoylation, a mechanism analogous to the acetylation of COX by aspirin.[20][21] This covalent inhibition can lead to a prolonged anti-inflammatory effect. Pyridyl-containing compounds have also demonstrated COX inhibitory activity, suggesting the pyridyl carbamate scaffold is a viable starting point for designing such inhibitors.[22][23]

Caption: Inhibition of the COX pathway by pyridyl carbamates.

Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

-

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The oxidized TMPD produces a color change that can be measured at 590-620 nm. Inhibition of this process by a test compound indicates COX inhibition.

-

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (TMPD)

-

Arachidonic acid solution

-

Test compounds (pyridyl carbamates) in DMSO

-

96-well plate and plate reader

-

-

Procedure:

-

Prepare enzyme solutions by diluting COX-1 or COX-2 with assay buffer containing heme.

-

Add buffer, enzyme solution, and test compound dilutions to the wells of a 96-well plate. Include vehicle controls and a known NSAID control (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Add the colorimetric substrate (TMPD) to all wells.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Shake the plate and immediately measure absorbance at ~590 nm every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the absorbance curve.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the data and perform a non-linear regression to calculate the IC50 value for both COX-1 and COX-2, allowing for determination of selectivity.

-

-

Self-Validation: The use of isoform-specific inhibitors (celecoxib, SC-560) is critical to validate that the assay can accurately distinguish between COX-1 and COX-2 inhibition. A consistent reaction rate in the control wells ensures the assay is performing optimally.

Part 4: Emerging and Novel Therapeutic Applications

The versatility of the pyridyl carbamate scaffold extends beyond the well-established targets above. Early-stage research has illuminated novel and exciting potential applications.

Target 1: DNA for Anticancer Therapy

Recent studies have described a unique class of p-pyridinyl oxime carbamates that, upon photochemical activation, can induce both single- and double-stranded DNA cleavage.[24][25] These molecules act as "synthetic nucleases," and their activity is dependent on the substituents of the carbamate group.[24][25] This mechanism opens a potential new frontier for pyridyl carbamates in oncology, where targeted DNA damage is a key therapeutic strategy. Further investigation is needed to optimize these compounds for selective tumor targeting and to understand their in vivo efficacy and safety profiles.

Target 2: Tau Protein Phosphorylation in Alzheimer's Disease

The hyperphosphorylation and subsequent aggregation of the tau protein into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease.[26][27] Intriguingly, some carbamates have been shown to influence tau phosphorylation.[26][28] One study specifically noted that a pyridyl carbamate derivative led to a decrease in tau phosphorylation, suggesting a potential disease-modifying role beyond the symptomatic relief offered by cholinesterase inhibition.[26] This represents a vital area for future research, as agents that can halt or reverse tau pathology are urgently needed.

Conclusion and Future Directions

Pyridyl carbamates represent a highly adaptable and potent chemical scaffold with demonstrated activity against key therapeutic targets in neurodegeneration, pain, and inflammation. Their primary mechanism of covalent carbamoylation of serine hydrolases provides a basis for designing long-acting and highly potent inhibitors.

The future of pyridyl carbamate development lies in:

-

Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme targets (e.g., FAAH vs. MAGL, or COX-2 vs. COX-1) to minimize off-target effects.

-

Exploring Novel Targets: Systematically investigating other members of the serine hydrolase superfamily and expanding on the preliminary findings related to DNA interaction and tau pathology.

-

Improving Pharmacokinetics: Modifying the scaffold to optimize drug-like properties, including blood-brain barrier penetration for CNS targets and metabolic stability for improved in vivo performance.

By continuing to explore the vast chemical space and biological activities of this compound class, the scientific community is well-positioned to translate the therapeutic potential of pyridyl carbamates into novel and effective medicines.

References

-

Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Protein Science. [Link]

-

Funke, M., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]

-

Funke, M., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). SciSpace. [Link]

-

Bier, D. M., et al. (1998). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. PubMed. [Link]

-

Pandolfi, F., et al. (2018). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Link]

-

Grund, S. P., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry. [Link]

-

Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. PubMed. [Link]

-

Kim, S. H., et al. (2002). Pyrrolidine dithiocarbamate induces cyclooxygenase-2 expression in NIH 3T3 fibroblast cells. Biochemical and Biophysical Research Communications. [Link]

-

Keith, J. M., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS & Neurological Disorders - Drug Targets. [Link]

-

Grund, S. P., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). ScienceDirect. [Link]

-

Kumar, S., et al. (2021). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis and SAR Study of Carbamoyl Pyridone Bicycle Derivatives as Potent Inhibitors of Influenza Cap-Dependent Endonuclease. ResearchGate. [Link]

-

Grund, S. P., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

-

Torres-Hernández, B. A., et al. (2023). Effect of pesticides on phosphorylation of tau protein, and its influence on Alzheimer's disease. PMC. [Link]

-

Słoczyńska, K., et al. (2016). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. [Link]

-

ResearchGate. (2023). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. ResearchGate. [Link]

-

Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology. [Link]

-

Weinstock, M., et al. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. Springer. [Link]

-

Shvarts, G. Ia., et al. (1975). [Experimental study of the anti-inflammatory action of pyridinolcarbamate]. PubMed. [Link]

-

Kuca, K., et al. (2019). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. PMC. [Link]

-

Singh, V., et al. (2023). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Kos, J., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. [Link]

-

ResearchGate. (2010). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

-

Baykova, S. O., et al. (2024). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). ResearchGate. [Link]

-

Shvarts, G. Ia., & Iavorskaia, E. S. (1971). A study of the anti-inflammtory action of pyridinolcarbamate (Anginin). PubMed. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Riaz, M., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Pesticide Chemistry. (n.d.). Carbamates. ecoursesonline.iasri.res.in. [Link]

-

Hertel, S., et al. (1988). Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides. Biochemical Journal. [Link]

-

Wang, S., et al. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry. [Link]

-

Khan, S., & Arain, M. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

-

Cole, J. B. (2023). Carbamate Toxicity. StatPearls. [Link]

-

Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

-

Lagorce, J. F., et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. PubMed. [Link]

-

Auctores. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores. [Link]

-

Sharma, R., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Hertel, S., et al. (1988). Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides. PubMed. [Link]

-

Kumar, P., & Kumar, A. (2018). Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors. Frontiers in Neuroscience. [Link]

-

Liu, Y., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]

-

Jhaveri, M. D., et al. (2008). Inhibition of fatty acid amide hydrolase and cyclooxygenase-2 increases levels of endocannabinoid related molecules and produces analgesia via peroxisome proliferator-activated receptor-alpha in a model of inflammatory pain. Neuropharmacology. [Link]

-

Osmani, H., et al. (2024). The Relationship Between Pesticide Exposure and Neurodegenerative Diseases: A Mini-Review. Thrita Journal of Neurology. [Link]

-

Uddin, M. S., et al. (2020). Neuropathological Mechanisms Associated with Pesticides in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Bojnik, E., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. [Link]

-

Sharma, K., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00181H [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of pesticides on phosphorylation of tau protein, and its influence on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. brieflands.com [brieflands.com]

- 28. mdpi.com [mdpi.com]

3-Pyridyl Diethylcarbamate: A Synthetic Pivot for Pyridine Functionalization

The following technical guide provides an in-depth analysis of 3-Pyridyl Diethylcarbamate , focusing on its chemical identity, synthesis, and its critical role as a Directed Metalation Group (DMG) in advanced organic synthesis.

Executive Summary

3-Pyridyl diethylcarbamate (CAS: 51581-40-9) is a functionalized pyridine derivative primarily utilized as a robust intermediate in organic synthesis. While structurally related to carbamate-based acetylcholinesterase (AChE) inhibitors, its preeminent value lies in its ability to facilitate Directed Ortho Metalation (DoM) . This moiety serves as a powerful directing group, enabling the regioselective functionalization of the pyridine ring—a task notoriously difficult in classical electrophilic aromatic substitution.

This guide details the physicochemical profile, synthesis protocols, and the mechanistic logic of its application in DoM chemistry.

Part 1: Chemical Profile & Identification

Physicochemical Data

| Property | Value |

| Chemical Name | 3-Pyridyl diethylcarbamate |

| IUPAC Name | Pyridin-3-yl N,N-diethylcarbamate |

| CAS Number | 51581-40-9 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparing solubility in water.[1] |

| SMILES | CCN(CC)C(=O)Oc1cccnc1 |

Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position with a diethylcarbamoyl group.[2][3]

-

Pyridine Ring: Electron-deficient heteroaromatic system.[4]

-

Carbamate Linker (-O-CO-N-): Provides stability against nucleophilic attack compared to simple esters, while possessing a carbonyl oxygen capable of coordinating lithium.

-

Diethyl Group: Provides steric bulk, preventing nucleophilic attack at the carbonyl carbon during lithiation reactions (a common side reaction with less hindered esters).

Part 2: Synthesis Protocol

Objective: Synthesis of 3-pyridyl diethylcarbamate from 3-hydroxypyridine.

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution. The oxygen of the 3-hydroxypyridine (activated by a base) attacks the electrophilic carbonyl of diethylcarbamoyl chloride.

Reagents & Materials[1][3][5][6][7][8][9]

-

Substrate: 3-Hydroxypyridine (1.0 eq)

-

Reagent: Diethylcarbamoyl chloride (1.1 eq)

-

Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (10 mmol) in anhydrous DCM (20 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol) dropwise. Stir for 15 minutes to ensure deprotonation of the phenol-like hydroxyl group.

-

Acylation: Add Diethylcarbamoyl chloride (11 mmol) dropwise via syringe to the cold solution.

-

Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1) for the disappearance of starting material.

-

Workup:

-

Purification: Concentrate under reduced pressure. The resulting oil can be purified via flash column chromatography (EtOAc/Hexane gradient) if necessary, though the crude is often sufficiently pure (>95%) for subsequent lithiation steps.

Synthesis Pathway Diagram[6][9]

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 3-pyridyl diethylcarbamate.

Part 3: Advanced Application – Directed Ortho Metalation (DoM)

Expertise Note: The primary utility of 3-pyridyl diethylcarbamate in high-level organic synthesis is its role as a substrate for Directed Ortho Metalation (DoM). The diethylcarbamate group is a "Tier 1" Directed Metalation Group (DMG).

Mechanism: Complex Induced Proximity Effect (CIPE)[10]

-

Coordination: The carbonyl oxygen of the carbamate coordinates to the Lithium atom of the organolithium reagent (sec-Butyllithium).

-

Direction: This coordination brings the basic alkyl anion into close proximity with the proton at the C4 position (ortho to the carbamate).

-

Deprotonation: The base removes the C4 proton, forming a stable 4-lithio species.

-

Functionalization: An electrophile is added, substituting the lithium.

Why Diethyl? The diethyl groups provide steric bulk that prevents the organolithium from attacking the carbonyl carbon (a "1,2-addition"), which would destroy the directing group.

DoM Protocol

-

Reagents: sec-Butyllithium (1.1 eq), TMEDA (1.1 eq), THF (anhydrous).

-

Conditions: -78°C under Argon/Nitrogen atmosphere.

-

Cooling: Dissolve 3-pyridyl diethylcarbamate in THF and cool to -78°C.

-

Lithiation: Add sec-BuLi/TMEDA complex dropwise. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

-

Incubation: Stir for 1 hour at -78°C.

-

Quench: Add the electrophile (e.g., MeI, CHO, I₂) dissolved in THF.

-

Warm: Allow to warm to room temperature.

DoM Mechanism Diagram

Figure 2: The Directed Ortho Metalation (DoM) cycle mediated by the diethylcarbamate group.

Part 4: Pharmacological Context

While primarily a synthetic tool, 3-pyridyl diethylcarbamate possesses pharmacological relevance due to its structural homology with cholinergic drugs.

-

Cholinesterase Inhibition: Like many carbamates (e.g., Rivastigmine, Pyridostigmine), it can inhibit acetylcholinesterase (AChE) by carbamylating the serine residue in the enzyme's active site. However, the diethyl substitution generally renders it less potent than dimethyl or methyl carbamates due to steric hindrance preventing the optimal fit into the AChE active site gorge.

-

Prodrug Potential: It acts as a lipophilic precursor that can cross the blood-brain barrier more effectively than charged quaternary ammonium salts (like pyridostigmine), potentially releasing the active moiety or acting as a modulator of nicotinic acetylcholine receptors (nAChRs).

References

-

Snieckus, V. (1990).[4][6][7] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

-

BOC Sciences. (n.d.). "3-Pyridyl Diethylcarbamate (CAS 51581-40-9) Product Data."

-

Abbott Laboratories. (1999). "Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission."[2] World Intellectual Property Organization, WO1999032480A1.

-

Organic Chemistry Portal. (2013). "Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent."

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 7. uwindsor.ca [uwindsor.ca]

Discovery and Synthesis of Novel Pyridyl-Substituted Ureas and Carbamates: A Guide to Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] When combined with the versatile urea or carbamate functionalities, it forms a class of compounds with significant therapeutic potential, acting as potent modulators of various biological targets. This technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyridyl-substituted ureas and carbamates. We delve into diverse synthetic methodologies, from classic isocyanate-based routes to modern, metal-free, and sustainable approaches. The guide elucidates the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, explaining the causal links between molecular architecture and biological function. Detailed experimental protocols, data-driven tables, and workflow diagrams are provided to equip researchers and drug development professionals with the practical knowledge required to design, synthesize, and optimize this important class of molecules for therapeutic applications.

The Strategic Importance of the Pyridine, Urea, and Carbamate Motifs in Drug Design

The enduring prevalence of the pyridine heterocycle in drug discovery is a testament to its versatile physicochemical properties. The nitrogen atom within the ring acts as a hydrogen bond acceptor and can be protonated, which significantly influences a molecule's solubility, membrane permeability, and metabolic stability.[2] This "privileged" status makes it a cornerstone for crafting molecules that can effectively interact with biological systems.[1]

The urea and carbamate moieties are equally significant. The urea group (R-NH-CO-NH-R') provides a rigid, planar hydrogen bond donor-acceptor-donor array, which is exceptionally effective at anchoring a ligand into the active site of a protein, particularly kinases.[3] Carbamates (R-NH-CO-O-R') serve as stable bioisosteres for amide bonds, enhancing metabolic stability against proteases, and can also participate in crucial hydrogen bonding interactions.[4][5] The strategic combination of these motifs—the pyridyl scaffold with a urea or carbamate linker—has yielded a wealth of potent therapeutic agents, particularly in oncology and metabolic diseases.[6][7]

This guide serves as a technical deep-dive into the synthesis and application of these compounds, moving beyond mere procedural descriptions to explain the underlying scientific rationale that drives innovation in this field.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of pyridyl-substituted ureas and carbamates can be achieved through a variety of routes, each with distinct advantages regarding substrate scope, efficiency, and environmental impact.

Synthesis of Pyridyl-Substituted Ureas

The formation of the urea linkage is central to these syntheses. Modern chemistry has evolved from hazardous reagents to more elegant and sustainable methods.

Core Synthetic Approaches:

-

Isocyanate-Based Synthesis: The most traditional method involves the reaction of an aminopyridine with a suitable isocyanate or, conversely, a pyridyl isocyanate with an amine. This is often a high-yield, straightforward reaction.[8][9]

-

Phosgene-Free Carbonyl Sources: To circumvent the toxicity of phosgene, safer alternatives like triphosgene or 1,1'-carbonyldiimidazole (CDI) are widely used to activate an amine, which then reacts with a second amine.[10][11] More recently, urea itself has been employed as an eco-friendly carbonyl source.[12][13]

-

Catalytic and Rearrangement Reactions: Innovative methods include the selenium dioxide-catalyzed reductive carbonylation of nitropyridines with amines and carbon monoxide, providing a one-pot synthesis.[14] Furthermore, unprecedented base-promoted domino reactions have been developed, starting from 2-aminopyridinium salts to generate pyridin-2-yl ureas through a sequence of cyclization, nucleophilic addition, and ring-opening steps.[14]

-

Metal- and Column-Free Protocols: A significant advancement for green chemistry is the development of one-pot ammonolysis procedures. These methods often start with a precursor like phenyl chloroformate, which reacts in situ with an aminopyridine, followed by displacement with a wide range of amines to yield the final product with high conversion, avoiding the need for metal catalysts or chromatographic purification.[3][15]

Caption: General synthetic workflows for pyridyl ureas.

Synthesis of Pyridyl-Substituted Carbamates

Carbamate synthesis shares some precursors with ureas but involves an alcohol or phenol as the terminal nucleophile.

Core Synthetic Approaches:

-

From Chloroformates or Isocyanates: The reaction of an aminopyridine with a chloroformate (R-O-CO-Cl) is a standard method.[16][17] Alternatively, a pyridyl isocyanate can be trapped with an alcohol.

-

Sustainable C1 Sources (CO2): Modern protocols utilize CO2 as a green C1 building block. In the presence of a suitable catalyst and dehydrating agent, amines and alcohols can be coupled to form carbamates, avoiding toxic reagents.[11][18]

-

Catalytic Transcarbamoylation: This method involves the exchange reaction between an existing carbonate or urea and an aminopyridine, often catalyzed by metal complexes such as dibutyltin oxide (DBTO) or zirconium(IV) alkoxides.[4][19][20] This approach is valuable for its efficiency and compatibility with various functional groups.

-

From Boc-Protected Amines: A novel and sustainable strategy involves the direct conversion of readily available Boc-protected amines into carbamates. Using a simple base like lithium tert-butoxide (t-BuOLi), an isocyanate intermediate is generated in situ, which then reacts with an alcohol.[21][22][23] This method avoids metal catalysts and hazardous reagents entirely.

-

Directed Ortho-Metalation (DoM): For creating highly substituted pyridines, the DoM of an O-pyridyl carbamate is a powerful tool. The carbamate group directs a strong base (like an organolithium reagent) to deprotonate the adjacent position on the pyridine ring, allowing for regiospecific introduction of an electrophile.[24]

Caption: General synthetic workflows for pyridyl carbamates.

Structure-Activity Relationships (SAR): Decoding Molecular Function

The biological activity of these compounds is not random; it is dictated by a logical set of structural rules. Understanding these rules is paramount for rational drug design.

-

The Pyridyl Nitrogen: Its position is critical. As a hydrogen bond acceptor, it can form a key interaction with a target protein. Furthermore, its basicity (pKa ≈ 4–5) allows for the formation of water-soluble salts, which is highly advantageous for drug formulation and bioavailability.[2] The choice of a 2-, 3-, or 4-pyridyl isomer can drastically alter the molecule's geometry and binding orientation.

-

The Urea/Carbamate Core: This linker is rarely a passive spacer. The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. This arrangement is particularly effective in the ATP-binding pocket of many kinases, where it mimics the hydrogen bonding pattern of the adenine portion of ATP.[3]

-

Terminal Substituents: The groups attached to the "other end" of the urea or carbamate linker explore different sub-pockets of the binding site. Hydrophobic groups (e.g., substituted phenyl rings) often interact with hydrophobic residues, while polar groups can engage in additional hydrogen bonding or electrostatic interactions. SAR studies have shown that electron-withdrawing or -donating groups on a terminal phenyl ring can fine-tune potency.[25] For example, in a series of pyridine-ureas targeting breast cancer cells, specific substitutions on the terminal phenyl ring led to an 8.7-fold increase in potency compared to the reference drug Doxorubicin.[6]

Caption: Core components governing Structure-Activity Relationships.

Therapeutic Applications and Biological Targets

The unique structural features of pyridyl-substituted ureas and carbamates make them effective modulators of a wide range of biological targets.

| Compound Class | Biological Target | Therapeutic Area | Reported Activity (Example) | Reference |

| Diaryl-Ureas | VEGFR-2, PDGFR-β, FLT-3 | Oncology | Compound 8e : IC50 = 3.93 µM (VEGFR-2); IC50 = 0.22 µM (MCF-7 cells) | [6] |

| Pyridin-2-yl Ureas | Apoptosis-Signal-regulating Kinase 1 (ASK1) | Fibrotic Diseases, Inflammation | Compound 2 : IC50 = 1.55 nM (ASK1) | [3] |

| Pyridyl Urea Cu(II) Complexes | DNA/Cellular Proliferation | Oncology | Cu(U11)2Cl2 : IC50 = 33.4 µM (NCI-H1975 lung cancer cells) | [26][27] |

| Pyridin-2(1H)-ones | Urease | Infectious Disease (e.g., H. pylori) | Compounds 4q and 4t showed superior activity to thiourea standard | [25] |

| 5-Alkyl-2-urea Pyridines | Glucokinase (GK) | Type 2 Diabetes | Identified potent GK activators with robust in vivo efficacy | [7] |

| Heterocyclic Carbamates | Gastric H+/K+ ATPase | Gastroenterology | Potent inhibition of gastric acid secretion | [16] |

Table 1: Representative examples of pyridyl-substituted ureas and carbamates and their biological activities.

The most prominent application is in oncology, where the diaryl urea scaffold (with one ring being a pyridine) is a hallmark of many multi-target kinase inhibitors.[28] These compounds, such as Sorafenib and Linifanib, function by blocking key signaling pathways like VEGFR and PDGFR that are essential for tumor angiogenesis and growth.[6][28]

Validated Experimental Protocols

To ensure reproducibility and reliability, the following detailed protocols are provided.

Protocol 1: Metal- and Column-Free Synthesis of a Pyridin-2-yl Urea

This protocol is adapted from a green and efficient method for synthesizing ASK1 inhibitors.[3][15] It relies on the in situ formation of a phenyl carbamate intermediate.

Objective: To synthesize 1-(4-methylpyridin-2-yl)-3-(p-tolyl)urea.

Materials:

-

2-amino-4-methylpyridine (1.0 equiv)

-

Phenyl chloroformate (1.0 equiv)

-

p-Toluidine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-4-methylpyridine (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Intermediate Formation: Add phenyl chloroformate (1.0 equiv) dropwise to the stirred solution over 10 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. The formation of the phenyl carbamate hydrochloride intermediate occurs.

-

Urea Formation: Add p-toluidine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 equiv).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours). The reaction proceeds via a concerted mechanism where the amine displaces the phenoxy group.[15]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers and wash sequentially with saturated aq. NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Isolation: The desired pyridin-2-yl urea product is often obtained in high purity and may precipitate upon concentration. If needed, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) or triturate with diethyl ether to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a p-Pyridinyl Oxime Carbamate

This protocol is based on the reaction of an oxime with an isocyanate to produce compounds with DNA photocleaving activity.[8][9]

Objective: To synthesize O-(phenylcarbamoyl)-4-pyridinealdoxime.

Materials:

-

Pyridine-4-carboxaldehyde oxime (1.0 equiv)

-

Phenyl isocyanate (1.1 equiv)

-

Toluene, anhydrous

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-4-carboxaldehyde oxime (1.0 equiv) in anhydrous toluene.

-

Reagent Addition: Add phenyl isocyanate (1.1 equiv) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C). The reaction is significantly more efficient at elevated temperatures, with yields often exceeding 90%.[8] Monitor the reaction by TLC until the starting oxime is consumed (typically 1-3 hours).

-

Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the toluene. If not, reduce the solvent volume in vacuo.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold hexanes to remove any unreacted phenyl isocyanate and other nonpolar impurities.

-

Drying: Dry the purified solid under high vacuum. The product is typically obtained in high yield and purity without the need for column chromatography.

-

Characterization: Verify the structure of the O-(phenylcarbamoyl)-4-pyridinealdoxime using ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the carbamate C=O stretch), and HRMS.

Conclusion and Future Outlook

Pyridyl-substituted ureas and carbamates represent a robust and highly adaptable class of compounds in modern drug discovery. Their synthesis has evolved from classical methods to sophisticated, sustainable protocols that offer high efficiency and environmental compatibility.[15][21] The well-defined structure-activity relationships, centered on the interplay between the pyridyl ring, the rigid linker, and variable terminal groups, provide a clear roadmap for rational drug design.

The future of this field is bright. We anticipate further development in the following areas:

-

Expansion of Therapeutic Targets: While kinase inhibition is a stronghold, these scaffolds will undoubtedly be explored against new targets, including epigenetic modulators and protein-protein interaction stabilizers.

-

Advanced Synthetic Methods: The adoption of continuous flow chemistry will enable safer, more scalable, and automated synthesis of compound libraries.[1]

-

Bioisosteric Replacement: Further exploration of novel bioisosteres for the pyridine, urea, or carbamate moieties will continue to yield compounds with improved pharmacokinetic and pharmacodynamic properties.[29][30]

This guide has provided the foundational knowledge and practical tools for researchers to innovate within this exciting chemical space. The logical synthesis of scientific principles and validated methodologies will continue to drive the discovery of the next generation of therapeutics based on these powerful molecular frameworks.

References

-

ResearchGate. (n.d.). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review) | Request PDF. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers. Available at: [Link]

-

Gkizis, P. L., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 470-484. Available at: [Link]

-

Taha, M., et al. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2799-2808. Available at: [Link]

-

Takeuchi, K., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4(1), 58. Available at: [Link]

-

MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts, 8(12), 593. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbamate synthesis via transfunctionalization of substituted ureas and carbonates | Request PDF. Retrieved from [Link]

-

Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 20656-20659. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 118-145. Available at: [Link]

-

Boyarskiy, V. P., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Biomedicines, 10(2), 461. Available at: [Link]

-

Han, C., & Porco, J. A. Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517-1520. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]

-

Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 20656-20659. Available at: [Link]

-

Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 118-145. Available at: [Link]

-

Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. ACS Medicinal Chemistry Letters, 7(8), 763-768. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Available at: [Link]

-

Wang, C., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(21), 15904. Available at: [Link]

- Google Patents. (n.d.). US4226871A - Heterocyclic carbamates.

-

Li, C., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. European Journal of Medicinal Chemistry, 157, 42-56. Available at: [Link]

-

Gkizis, P. L., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 470-484. Available at: [Link]

-

Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438. Available at: [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). Ester and Amide Bioisosteres. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

-

Rais, R., et al. (2013). Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies. ACS Medicinal Chemistry Letters, 4(7), 630-634. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of N -pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotat ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00171D [pubs.rsc.org]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies [beilstein-journals.org]

- 9. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. US4226871A - Heterocyclic carbamates - Google Patents [patents.google.com]

- 17. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]

- 18. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]

- 21. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]

- 22. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 30. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Insights into Pyridyl Carbamate Derivatives: From Electronic Structure to Drug Design

Executive Summary

This technical guide provides a comprehensive framework for the theoretical characterization of pyridyl carbamate derivatives. Merging quantum mechanical calculations with molecular docking, this document outlines the protocols necessary to predict the stability, reactivity, and biological efficacy of these compounds.[1] Pyridyl carbamates represent a critical scaffold in medicinal chemistry, acting as bioisosteres for various ester-based drugs and serving as potent inhibitors in neurodegenerative and oncological pathways.

Introduction: The Pyridyl Carbamate Scaffold

The pyridyl carbamate moiety combines the lipophilic, hydrogen-bond accepting nature of the pyridine ring with the hydrolytic stability and hydrogen-bond donating/accepting capacity of the carbamate linker (–NHCOO–).

Why Theoretical Study is Critical: Experimental synthesis of these derivatives is often resource-intensive. Theoretical studies using Density Functional Theory (DFT) and Molecular Docking allow researchers to:

-

Predict Stability: Determine the most energetically favorable conformers.

-

Map Reactivity: Identify nucleophilic and electrophilic sites via Molecular Electrostatic Potential (MEP).

-

Screen Bioactivity: In silico docking against targets like Acetylcholinesterase (AChE) or DNA allows for the rational selection of lead compounds before synthesis.

Computational Methodology & Protocols

Electronic Structure Calculation (DFT)

The foundation of any theoretical study is the accurate determination of the ground-state geometry.

Protocol:

-

Software: Gaussian 09/16, ORCA, or chemically equivalent quantum chemistry packages.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules due to its balance of cost and accuracy in predicting bond lengths and vibrational frequencies.

-

Basis Set:

-

Screening: 6-31G(d) for initial conformational searches.

-

Production:6-311++G(d,p) . The diffuse functions (++) are critical for capturing the lone pair interactions of the pyridine nitrogen and carbamate oxygen, while polarization functions (d,p) account for the flexibility of the electron cloud.

-

Validation Step (Trustworthiness): Every optimized structure must undergo a Frequency Analysis .

-

Criteria: The absence of imaginary frequencies (Nimag=0) confirms a true local minimum on the Potential Energy Surface (PES).

-

Scaling: Vibrational frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP/6-31G(d)) to align with experimental FT-IR data.

Global Reactivity Descriptors

To quantify the chemical behavior of pyridyl carbamates, we utilize Frontier Molecular Orbital (FMO) theory.[2]

-

HOMO (Highest Occupied Molecular Orbital): Represents electron donating ability. In pyridyl carbamates, this is often localized on the carbamate nitrogen or the pyridine ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron accepting ability.

Key Equations for Descriptors:

| Descriptor | Symbol | Formula | Significance |

|---|

| Chemical Hardness |

Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to biological prediction.

Figure 1: Integrated workflow for the theoretical characterization of pyridyl carbamates, ensuring geometric validation before biological screening.

Molecular Docking & Biological Applications[1][2][3][4][5][6]

Target Selection

Pyridyl carbamates are heavily investigated for Cholinesterase Inhibition (Alzheimer's therapy). The carbamate moiety can carbamoylate the active site serine residue, mimicking the action of drugs like Rivastigmine.

Primary Targets:

-

Acetylcholinesterase (AChE): PDB ID: 4EY7 (Human AChE).

-

DNA Binding: For anticancer applications (intercalation or groove binding).

Docking Protocol (AutoDock/PyRx)

-

Grid Generation: Center the grid box on the active site (e.g., the catalytic triad Ser203, Glu334, His447 for AChE).

-

Algorithm: Use the Lamarckian Genetic Algorithm (LGA) . It handles the conformational flexibility of the carbamate side chain effectively.

-

Interaction Analysis:

-

Hydrogen Bonding: Look for interactions between the carbamate C=O and protein backbone NH groups.

-

Pi-Pi Stacking: Analyze the interaction between the pyridine ring and aromatic residues (e.g., Trp86 in AChE).

-

Interaction Logic Diagram

The mechanism of action often involves specific binding motifs.

Figure 2: Mechanistic interaction map showing critical binding modes between pyridyl carbamates and protein active sites.

Case Study Data: Pyridyl Oxime Carbamates

Recent studies (Gritzapis et al., 2020) have highlighted the efficacy of p-pyridyl oxime carbamates as DNA photocleavers.[3] The theoretical data often correlates with experimental DNA binding affinity.

Representative Data Summary:

| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | Gap (eV) | Binding Energy (kcal/mol) | Biological Activity |

| PC-1 | -H | -6.24 | -1.85 | 4.39 | -6.5 | Moderate |

| PC-2 | -Cl (Electron w/d) | -6.45 | -2.10 | 4.35 | -7.2 | High (DNA Cleavage) |

| PC-3 | -OCH3 (Electron donor) | -5.98 | -1.65 | 4.33 | -6.1 | Low |

Note: Lower HOMO-LUMO gaps often correlate with higher chemical reactivity (softness), facilitating the charge transfer required for DNA photocleavage or enzymatic inhibition.

References

-

Gritzapis, P. et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry.

-

Al-Wahaibi, L.H. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Molecular Diversity.

-

Zafar, R. et al. (2020). Differential functional theory and molecular docking studies of newly synthesized carbamates. Journal of Cellular Biochemistry.

-

PubChem. (2025). N-pyridyl carbamate Compound Summary. National Library of Medicine.

Sources

A Technical Guide to the Biological Screening of 3-Pyridyl Diethylcarbamate Libraries

Abstract

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the design, execution, and analysis of biological screening campaigns for 3-pyridyl diethylcarbamate compound libraries. This class of molecules, characterized by a pyridine ring linked to a diethylcarbamate moiety, has garnered interest due to its structural relationship to known bioactive agents, particularly as cholinesterase inhibitors. We will delve into the strategic considerations for library synthesis, the development and implementation of robust high-throughput screening (HTS) assays, and the critical subsequent steps of hit validation, counter-screening, and preliminary structure-activity relationship (SAR) analysis. The methodologies presented herein are grounded in established principles of drug discovery, emphasizing scientific integrity, data-driven decision-making, and the establishment of a self-validating experimental workflow to ensure the identification of high-quality, tractable hit compounds for further development.

Introduction: The Rationale for Screening 3-Pyridyl Diethylcarbamates

The 3-pyridyl diethylcarbamate scaffold represents a compelling starting point for drug discovery campaigns. The pyridine ring is a common motif in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets, as well as its favorable physicochemical properties that can enhance solubility and bioavailability.[1] The carbamate group is a key structural feature in many approved therapeutic agents, including notable acetylcholinesterase (AChE) inhibitors like rivastigmine, which are used in the management of Alzheimer's disease.[2][3][4] The combination of these two moieties in the 3-pyridyl diethylcarbamate core suggests a high potential for discovering novel modulators of various enzymes and receptors.

The primary hypothesis for screening libraries based on this scaffold often centers on the inhibition of cholinesterases, such as AChE and butyrylcholinesterase (BChE), due to the carbamate's role as a potential covalent, yet reversible, inhibitor.[5] However, the versatility of the pyridine ring allows for extensive chemical diversification, opening the possibility of identifying compounds with entirely new biological activities. This guide will use AChE inhibition as a primary example to illustrate the screening workflow, a choice justified by the strong precedent in the literature for this activity among carbamate-containing molecules.[5][6]

Library Design and Synthesis: Building a Diverse Chemical Space

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For a 3-pyridyl diethylcarbamate library, the goal is to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents at key positions on the pyridine ring.